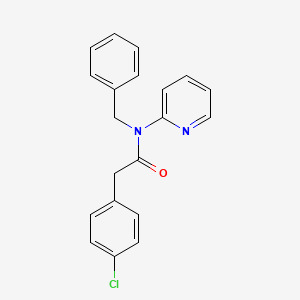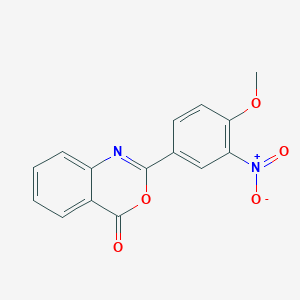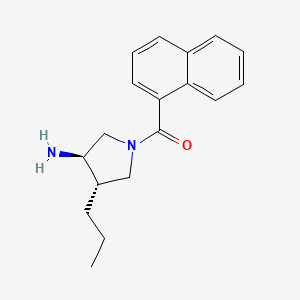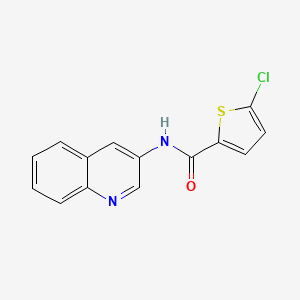
N-benzyl-2-(4-chlorophenyl)-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-benzyl-2-(4-chlorophenyl)-N-2-pyridinylacetamide involves multi-step organic reactions, starting from basic building blocks to achieve the final compound. One of the synthesis routes could involve the coupling of 4-chlorophenyl and pyridinyl derivatives with an acetamide linker, possibly through amide bond formation reactions. While specific details on the synthesis of this compound are not directly available, studies on similar compounds provide insight into potential synthetic pathways and the complexity involved in creating such molecules (Zaleska et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds like this compound focuses on understanding the spatial arrangement of atoms within the molecule and how this influences its chemical reactivity and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are critical for such analyses. For instance, the molecular structure of similar compounds has shown the presence of intramolecular hydrogen bonding and the impact of substituents on molecular conformation (Rybakov & Babaev, 2011).
Chemical Reactions and Properties
Chemical reactions and properties of this compound would largely depend on its functional groups. The benzyl and chlorophenyl groups can undergo various substitution reactions, while the acetamide linkage might be involved in hydrolysis or nucleophilic substitution reactions. Research on related structures suggests a variety of chemical behaviors, including the potential for intramolecular cyclization reactions facilitated by specific structural features (Park et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, would be influenced by its molecular structure. The presence of a chlorophenyl group could enhance the molecule's lipophilicity, while the pyridinyl group might affect its basicity and solubility in various solvents. Studies on related compounds provide insights into how different substituents impact these properties (Kovala-Demertzi et al., 1999).
Chemical Properties Analysis
The chemical properties of this compound are determined by its reactivity towards other chemicals. The acetamide group's reactivity, combined with the electron-withdrawing effect of the chlorophenyl group and the electron-donating nature of the pyridinyl group, would influence its chemical stability, reactivity, and interactions with biological molecules. Exploring the chemical behavior of similar compounds helps in understanding the potential reactivity patterns and chemical stability of such molecules (Magar et al., 2017).
properties
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-18-11-9-16(10-12-18)14-20(24)23(19-8-4-5-13-22-19)15-17-6-2-1-3-7-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPZRGAVFJQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)
![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)
![(3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5640235.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5640236.png)

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5640286.png)



![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)